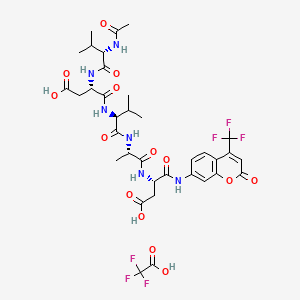
Ac-VDVAD-AFC (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-VDVAD-AFC (trifluoroacetate salt) is a fluorogenic substrate specifically designed for caspase-2. Upon enzymatic cleavage by caspase-2, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified through its fluorescence. This compound is widely used in research to study caspase-2 activity, which is crucial in apoptosis and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VDVAD-AFC (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups, followed by the coupling of each amino acid using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the attachment of the 7-amino-4-trifluoromethylcoumarin (AFC) moiety .
Industrial Production Methods
Industrial production of Ac-VDVAD-AFC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques like high-performance liquid chromatography (HPLC) to ensure the product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Ac-VDVAD-AFC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. When exposed to caspase-2, the peptide bond between the valine and aspartic acid residues is cleaved, releasing the fluorescent AFC moiety .
Common Reagents and Conditions
The enzymatic cleavage reaction typically requires a buffer solution at physiological pH, with the presence of caspase-2 enzyme. The reaction conditions are mild, usually conducted at room temperature or 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of Ac-VDVAD-AFC (trifluoroacetate salt) is 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence with excitation/emission maxima of 400/505 nm .
Scientific Research Applications
Ac-VDVAD-AFC (trifluoroacetate salt) is extensively used in scientific research, particularly in the study of apoptosis and cell death mechanisms. Its primary application is in the quantification of caspase-2 activity, which is crucial for understanding the role of this enzyme in programmed cell death. This compound is also used in drug discovery and development, where it helps in screening potential inhibitors or activators of caspase-2 .
Mechanism of Action
The mechanism of action of Ac-VDVAD-AFC (trifluoroacetate salt) involves its cleavage by caspase-2. Caspase-2 recognizes the specific peptide sequence (valine-aspartic acid-valine-alanine-aspartic acid) and cleaves the bond, releasing the fluorescent AFC moiety. This fluorescence can then be measured to quantify caspase-2 activity. The molecular target of this compound is caspase-2, and the pathway involved is the apoptotic signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Z-VDVAD-AFC (trifluoroacetate salt): Another fluorogenic substrate for caspase-2, differing in the protecting group used (benzyloxycarbonyl instead of acetyl).
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3, used to study caspase-3 activity in apoptosis.
Uniqueness
Ac-VDVAD-AFC (trifluoroacetate salt) is unique due to its specificity for caspase-2, making it an invaluable tool for researchers studying this particular enzyme. Its high purity and well-defined fluorescence properties further enhance its utility in various biochemical assays .
Properties
Molecular Formula |
C35H42F6N6O14 |
|---|---|
Molecular Weight |
884.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H41F3N6O12.C2HF3O2/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17;3-2(4,5)1(6)7/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47);(H,6,7)/t15-,20-,21-,26-,27-;/m0./s1 |
InChI Key |
PNDAWJNREIOBPU-IQYSWUAISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















